molecular formula C6H5BrFNO B1405127 2-Amino-4-bromo-3-fluorophenol CAS No. 889939-21-3

2-Amino-4-bromo-3-fluorophenol

Cat. No. B1405127
M. Wt: 206.01 g/mol
InChI Key: OADUHRSZWRRMSC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2-Bromo-3-fluorophenol, a compound similar to 2-Amino-4-bromo-3-fluorophenol, is commonly used in organic synthesis and laboratory research. It can be used to prepare monofluorophenol .

Scientific Research Applications

Organic Synthesis

“2-Amino-4-bromo-3-fluorophenol” is a valuable halogenated compound that can be applied throughout chemistry . It has been utilized as a building block for multiple reactions within organic chemistry .

Suzuki-Miyaura Reaction

This compound is used as a reactant for the preparation of (aryl)oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction . The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds.

Oxidative Amination

“2-Amino-4-bromo-3-fluorophenol” is used in copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation . This process is important for the synthesis of complex nitrogen-containing molecules.

Protein Tyrosine Phosphatase 1B Inhibitors

This compound is used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives, which act as protein tyrosine phosphatase 1B inhibitors . These inhibitors have potential therapeutic applications in diseases like diabetes and obesity.

Deoxy-xylulose-phosphate Reductoisomerase Inhibitors

“2-Amino-4-bromo-3-fluorophenol” is used in the preparation of lipophilic deoxy-xylulose-phosphate reductoisomerase inhibitors . These inhibitors are potential antimicrobial agents, as they target a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.

Fructose-1,6-bisphosphatase Inhibitors

This compound is used in the synthesis of benzoxazole benzenesulfonamides, which act as allosteric inhibitors of fructose-1,6-bisphosphatase . These inhibitors have potential applications in the treatment of type 2 diabetes.

Synthesis of Medicines, Pesticides, Dyes

3-Fluoro-4-bromophenol, a phenolic organic compound which is similar to “2-Amino-4-bromo-3-fluorophenol”, can be used as a fluorine-containing organic intermediate, and can be used for the synthesis of medicines, pesticides, dyes, etc .

Safety And Hazards

The safety data sheet for 4-Bromo-3-fluorophenol, a compound similar to 2-Amino-4-bromo-3-fluorophenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and may cause cancer . Another similar compound, 4-Amino-3-fluorophenol, is also harmful if swallowed .

properties

IUPAC Name

2-amino-4-bromo-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADUHRSZWRRMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-3-fluorophenol

CAS RN

889939-21-3
Record name 2-amino-4-bromo-3-fluorophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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